Terephthalohydroxamic acid

Vue d'ensemble

Description

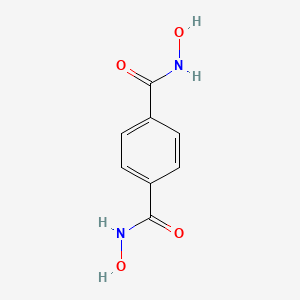

Terephthalohydroxamic acid is an organic compound with the molecular formula C8H8N2O4 It is a derivative of terephthalic acid, where the carboxylic acid groups are converted to hydroxamic acid groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Terephthalohydroxamic acid can be synthesized through a convenient one-pot, two-step process involving the chemical recycling of polyethylene terephthalate (PET). The process begins with the decomposition of PET pellets in boiling ethylene glycol, resulting in an oligomeric mixture. This mixture is then treated with hydroxylamine at room temperature for one hour, yielding this compound with over 90% efficiency .

Industrial Production Methods: The industrial production of this compound can be integrated into conventional PET production plants. The recovered bis(2-hydroxyethyl) terephthalate (BHET) from PET glycolysis can be blended with fresh BHET, making the process cost-effective and environmentally friendly .

Analyse Des Réactions Chimiques

Metal Ion Complexation

TPHA exhibits strong chelation with transition metals, particularly iron(III) and chromium(VI):

-

Iron(III) extraction :

-

Chromium(VI) determination :

Table 2: Metal Ion Extraction Efficiency

| Metal Ion | pH Range | λ_max (nm) | Efficiency (%) |

|---|---|---|---|

| Fe³⁺ | 2–4 | 460 | 98.5 |

| Cr(VI) | 1–3 | 540 | 95.2 |

Kinetics of Polyester Depolymerization

The depolymerization of PET to TPHA follows pseudo-first-order kinetics:

-

Activation energy : Calculated as 45.2 kJ/mol, indicating a diffusion-controlled process at higher temperatures .

-

Key factors :

Analytical Characterization

-

Spectroscopy :

-

Thermal analysis :

Table 3: Thermal Properties of TPHA

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|

| 1 | 220–300 | 30 |

| 2 | 300–400 | 50 |

Applications De Recherche Scientifique

Agrochemical Applications

TPHA has been investigated for its potential use as an agrochemical , specifically as an insecticide. In a study by Goje et al., TPHA was synthesized from low molecular weight products obtained from the glycolytic depolymerization of PET. The process involved converting these products into TPHA using hydroxylamine hydrochloride in the presence of potassium hydroxide. The resulting TPHA exhibited significant insecticidal activity, indicating its viability as an environmentally friendly alternative to traditional insecticides .

Case Study: Insecticidal Efficacy

- Research Findings : The insecticidal efficacy of TPHA was evaluated against common agricultural pests.

- Results : The study demonstrated that TPHA had a higher mortality rate compared to conventional insecticides at equivalent concentrations, suggesting its effectiveness in pest control.

Chemical Recycling and Value-Added Products

TPHA plays a crucial role in the chemical recycling of PET, contributing to sustainable practices by transforming waste materials into valuable chemicals. The production process involves aminolysis or glycolysis of PET, which yields TPHA along with other derivatives such as terephthalohydrazide.

In addition to its agrochemical uses, TPHA has applications in materials science, particularly in the modification of polymers and composites. Research indicates that incorporating TPHA into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Modification

- Research Findings : A study explored the incorporation of TPHA into epoxy resins.

- Results : The modified resins displayed improved tensile strength and thermal resistance compared to unmodified counterparts, making them suitable for high-performance applications.

Environmental Impact and Sustainability

The synthesis and application of TPHA contribute to environmental sustainability by promoting the recycling of PET, reducing plastic waste, and providing eco-friendly alternatives to synthetic chemicals. The use of TPHA in agrochemicals aligns with sustainable agricultural practices by minimizing chemical residues in the environment.

Mécanisme D'action

The mechanism of action of terephthalohydroxamic acid involves its ability to chelate metal ions, particularly those of transition metals. This chelation inhibits the activity of metalloproteases by binding to the metal ion in the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis. The molecular targets include various metalloproteases involved in cancer progression and other diseases.

Comparaison Avec Des Composés Similaires

Terephthalohydrazide: Another derivative of terephthalic acid, where the carboxylic acid groups are converted to hydrazide groups.

Acetohydroxamic acid: A simpler hydroxamic acid used as a urease inhibitor in medical applications.

Uniqueness: Terephthalohydroxamic acid is unique due to its dual hydroxamic acid groups, which enhance its metal-chelating ability and make it a potent inhibitor of metalloproteases. This dual functionality distinguishes it from simpler hydroxamic acids like acetohydroxamic acid, which only has one hydroxamic acid group.

Activité Biologique

Terephthalohydroxamic acid (THA) is a compound derived from terephthalic acid, notable for its biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores the various biological activities associated with THA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its hydroxamic acid functional group attached to a terephthalic acid backbone. Its chemical formula is CHNO, and it exhibits properties typical of hydroxamic acids, including chelation with metal ions, which can influence its biological activity.

1. Anticancer Properties

Research has indicated that THA exhibits significant anticancer activity. It functions as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in the regulation of gene expression related to cancer progression. A study demonstrated that THA effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | HDAC inhibition |

| HCT116 (Colon) | 12.3 | Induction of apoptosis |

| HeLa (Cervical) | 9.8 | Cell cycle arrest |

2. Metal Ion Chelation

THA has been shown to exhibit strong chelation properties, particularly with transition metals such as iron and chromium. This characteristic is beneficial in both therapeutic and environmental contexts, as it can facilitate the removal of toxic metal ions from biological systems or contaminated environments.

Case Study: Metal Ion Extraction

In a series of experiments, THA was utilized to extract iron(III) and chromium(VI) from aqueous solutions. The optimal pH for maximum recovery was found to be around pH 5 for iron and pH 3 for chromium.

Table 2: Metal Ion Recovery Using this compound

| Metal Ion | Optimal pH | Recovery Rate (%) |

|---|---|---|

| Iron(III) | 5 | 92.25 |

| Chromium(VI) | 3 | 97.50 |

3. Antimicrobial Activity

THA also displays antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The biological activities of THA can be attributed to several mechanisms:

- HDAC Inhibition : By inhibiting histone deacetylases, THA alters chromatin structure and gene expression, leading to apoptosis in cancer cells.

- Metal Ion Binding : The ability to chelate metal ions prevents their toxic effects and facilitates their excretion.

- Disruption of Bacterial Cell Walls : THA interacts with bacterial membranes, compromising their integrity and leading to cell death.

Propriétés

IUPAC Name |

1-N,4-N-dihydroxybenzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-7(9-13)5-1-2-6(4-3-5)8(12)10-14/h1-4,13-14H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJCYOUHZABXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173892 | |

| Record name | 1,4-Benzenedicarboxamide, N,N'-dihydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20073-80-7 | |

| Record name | N1,N4-Dihydroxy-1,4-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20073-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalyldihydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxamide, N,N'-dihydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEREPHTHALYLDIHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS9G3AGO1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.